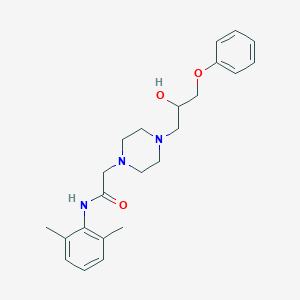

Desmethoxy Ranolazine

Description

BenchChem offers high-quality Desmethoxy Ranolazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethoxy Ranolazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543874 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755711-09-2 | |

| Record name | Desmethoxy ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling CVT-2514: A Technical Guide to the Primary Metabolite of Ranolazine

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department]

[Date]

Abstract

Ranolazine, an antianginal agent with a unique mechanism of action, undergoes extensive metabolism, giving rise to a number of pharmacologically active and inactive derivatives. Among these, CVT-2514, or O-desmethyl ranolazine, emerges as a principal metabolite. A comprehensive understanding of its formation, pharmacological profile, and clinical relevance is paramount for a complete picture of ranolazine's disposition and activity in the body. This in-depth technical guide provides a thorough exploration of CVT-2514, from its biotransformation and chemical properties to detailed analytical methodologies for its quantification. We delve into its known pharmacological effects, offering a resource for researchers and drug development professionals engaged in the study of ranolazine and its metabolic pathways.

Introduction: The Significance of Metabolite Profiling in Drug Development

The journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion (ADME). Metabolism, in particular, plays a pivotal role in determining a drug's efficacy, duration of action, and potential for adverse effects. The study of drug metabolites is, therefore, not merely an academic exercise but a critical component of drug development and regulatory assessment. Understanding the pharmacological activity and pharmacokinetic profile of major metabolites is essential for predicting the overall clinical performance of a parent drug.

Ranolazine, marketed for the treatment of chronic stable angina, is a prime example of a drug with a complex metabolic profile.[1][2] It is extensively metabolized in the liver, with numerous metabolites identified in plasma and urine.[3] This guide focuses on CVT-2514, one of the most significant metabolites of ranolazine, providing a detailed technical overview for the scientific community.

Biotransformation of Ranolazine to CVT-2514

CVT-2514, chemically identified as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide, is the product of O-demethylation of the parent ranolazine molecule.[4][5]

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The biotransformation of ranolazine to CVT-2514 is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system, located predominantly in the liver and intestine.[1][3] A minor contribution to this metabolic pathway is also attributed to CYP2D6.[6][7] The O-demethylation reaction involves the removal of a methyl group from the methoxyphenoxy moiety of ranolazine.

This metabolic pathway is of significant clinical interest due to the high potential for drug-drug interactions. Co-administration of ranolazine with potent inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both the parent drug and its metabolites, including CVT-2514, potentially impacting efficacy and safety.[1]

Caption: Metabolic pathway of ranolazine to CVT-2514.

Physicochemical and Pharmacokinetic Profile of CVT-2514

A thorough understanding of the physicochemical and pharmacokinetic properties of CVT-2514 is essential for interpreting its biological activity and contribution to the overall effects of ranolazine.

| Property | Value | Source |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | [4][5] |

| Synonyms | O-desmethyl ranolazine, RS-88390 | [4][8] |

| CAS Number | 172430-45-4 | [5] |

| Molecular Formula | C23H31N3O4 | [4] |

| Molecular Weight | 413.52 g/mol | [4] |

| Plasma Protein Binding | 70-75% (concentration-independent) | [9] |

CVT-2514 is one of the four most abundant metabolites of ranolazine found in plasma.[8] Its pharmacokinetic profile is intrinsically linked to the metabolism of the parent drug.

Pharmacological Activity of CVT-2514

The pharmacological activity of drug metabolites can range from being inert to possessing a potency comparable to or even greater than the parent compound. Elucidating the activity of CVT-2514 is crucial for understanding the complete pharmacological spectrum of ranolazine administration.

Anti-Myocardial Ischemic Effects

A key study that involved the chemical synthesis of CVT-2514 and other principal metabolites of ranolazine evaluated their effects on isoprenaline-induced myocardial ischemia in mice.[10] The findings of this research indicated that while other metabolites like CVT-2738 and CVT-2513 demonstrated protective effects, the activity of CVT-2514 was less potent than that of ranolazine.[8][10]

Clinical Significance of CVT-2514

The clinical relevance of CVT-2514 is an area of ongoing investigation. As a major circulating metabolite, its contribution to both the therapeutic efficacy and the adverse effect profile of ranolazine warrants careful consideration.

While direct evidence linking CVT-2514 to specific clinical outcomes is limited, its presence at significant concentrations in plasma suggests it may contribute to the overall pharmacological effect of ranolazine, albeit to a lesser extent than the parent drug.[8] Further research is needed to delineate the precise role of CVT-2514 in the clinical setting, including its potential impact on cardiac electrophysiology and its interaction with other medications.

Experimental Protocols: Quantification of CVT-2514 in Biological Matrices

Accurate and reliable quantification of CVT-2514 in biological samples, primarily plasma, is fundamental for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.[11][12][13]

Representative LC-MS/MS Protocol for CVT-2514 Quantification

The following protocol is a representative methodology synthesized from established practices for the analysis of ranolazine and its metabolites.[11][12][13] Researchers should validate this method according to regulatory guidelines before implementation.

Step 1: Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Step 2: Chromatographic Separation (UPLC/HPLC)

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B (linear gradient)

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B (linear gradient)

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL.

Step 3: Mass Spectrometric Detection (Tandem Quadrupole MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

CVT-2514: The precursor ion will be the protonated molecule [M+H]+. The specific product ions for quantification and qualification need to be determined by direct infusion of a CVT-2514 standard.

-

Internal Standard: MRM transition for the selected internal standard.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity.

Step 4: Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of CVT-2514 in the quality control and unknown samples by interpolation from the calibration curve.

Caption: Workflow for the quantification of CVT-2514 in plasma.

Conclusion and Future Directions

CVT-2514 stands as a pivotal metabolite in the disposition of ranolazine. Its formation via CYP3A4-mediated O-demethylation underscores the importance of considering drug-drug interactions when prescribing ranolazine. While current evidence suggests that CVT-2514 is pharmacologically active but less potent than its parent compound, a significant knowledge gap remains concerning its quantitative pharmacological profile.

Future research should prioritize the determination of IC50 and Ki values for CVT-2514 against relevant biological targets to precisely define its potency. Furthermore, dedicated clinical studies are warranted to elucidate the specific contribution of CVT-2514 to the overall therapeutic and adverse effects of ranolazine. A deeper understanding of this major metabolite will undoubtedly contribute to the safer and more effective use of ranolazine in the management of chronic angina.

References

-

U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) for Ranexa (ranolazine). Available from: [Link]

- Dhalla, A. K., & Singh, D. (Year). Ranolazine. In StatPearls.

- BenchChem. (2025). Pharmacological Profile of CVT-2514: An In-depth Technical Guide. BenchChem Technical Support.

- Hasheminasab, F., Gholami, K., & Mehralian, G. (2020). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences, 23(11), 1486–1491.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46781189, O-Desmethyl ranolazine. Retrieved January 25, 2026 from [Link].

- Chaitman, B. R. (2006). Ranolazine for the management of chronic angina and potential use in other cardiovascular conditions.

- Morrow, D. A., Scirica, B. M., Karwatowska-Prokopczuk, E., Murphy, S. A., Budaj, A., Varshavsky, S., Wolff, A. A., Skene, A., McCabe, C. H., & Braunwald, E. (2007). Effects of ranolazine on recurrent cardiovascular events in patients with non-ST-elevation acute coronary syndromes: the MERLIN-TIMI 36 randomized trial. JAMA, 297(16), 1775–1783.

- Sultana, N., Arayne, M. S., & Shafi, N. (2011). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study.

- Stone, P. H. (2008). Safety and efficacy of ranolazine for the treatment of chronic angina pectoris. The American journal of cardiology, 101(10A), 29B–40B.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Ranolazine. BenchChem Technical Support.

- Sankar, D. G., Kumar, B. P., Kumar, T. S., & Latha, P. V. (2010). Determination of Ranolazine in Human Plasma by Liquid Chromatographic—Tandem Mass Spectrometric Assay.

- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical pharmacokinetics, 45(5), 469–491.

- Nag, S., & Chen, H. H. (2013). Clinical Pharmacokinetics of Ranolazine. Cardiology in review, 21(4), 196–203.

- Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2011). A validated LC-MS/MS method for the estimation of ranolazine in human plasma and its application to a bioequivalence study.

- Wang, Y., Zhang, Y., Wang, X., & Li, Y. (2012). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorganic & medicinal chemistry letters, 22(24), 7461–7464.

- Tamargo, J., & López-Sendón, J. (2022). Ranolazine: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina. Cardiovascular drugs and therapy, 36(4), 747–765.

- Tsioufis, K., Andrikou, I., & Kasiakogias, A. (2020). Real-World Data from the Use of Ranolazine in Patients with Stable Angina Pectoris: The RANGER Study. Cardiology and therapy, 9(2), 469–480.

- Reddy, B. M., & Reddy, G. V. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. American Journal of Analytical Chemistry, 3(9), 637-644.

- John, S., T, P., & R, B. (2019). Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). American Journal of Applied Chemistry, 7(5), 133-138.

- Yang, M., Li, Y., Wang, Y., & Sun, J. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(34), 16547-16555.

- John, S., T, P., & R, B. (2021). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 8(6), 445-451.

Sources

- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Desmethyl ranolazine | C23H31N3O4 | CID 46781189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Unseen Contributors: A Technical Guide to the Biological Activity of Ranolazine Metabolites

Introduction: Beyond the Parent Compound in Cardiovascular Therapeutics

Ranolazine is an antianginal agent approved for the management of chronic stable angina.[1] Its therapeutic efficacy is primarily attributed to the inhibition of the late inward sodium current (late INa) in cardiac myocytes.[1][2] This action mitigates the ionic imbalances that occur during myocardial ischemia, specifically by reducing intracellular sodium overload and, consequently, calcium overload via the Na+-Ca2+ exchanger.[3][4] The net result is a decrease in ventricular wall tension and myocardial oxygen consumption without significant alterations in heart rate or blood pressure.[1] However, the clinical and biological profile of a drug is not solely defined by the parent compound. Ranolazine undergoes extensive metabolism, and its metabolites, present in systemic circulation, may contribute to its overall pharmacological and toxicological profile.

This technical guide provides an in-depth exploration of the biological activities of the principal metabolites of ranolazine. We will delve into the metabolic pathways, the known effects of these metabolites on cardiac ion channels and in models of myocardial ischemia, and present detailed protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the complete in vivo picture of ranolazine's action.

Metabolic Fate of Ranolazine: A Multi-Pathway Transformation

Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[1] This biotransformation leads to a diverse array of metabolites, with over 40 identified in plasma and more than 100 detected in urine.[1] The primary metabolic routes include N-dealkylation, O-demethylation, and hydrolysis.[5] Among these, a few key metabolites are found in significant concentrations in the plasma and are therefore of principal interest for their potential biological activity. These include CVT-2512, CVT-2513, CVT-2514, and CVT-2738.[6]

Caption: Metabolic pathways of ranolazine.

Biological Activity Profile of Key Ranolazine Metabolites

While the pharmacological activity of ranolazine's metabolites has not been as extensively characterized as the parent drug, available evidence suggests they are not inert. Their contribution to the overall clinical effect of ranolazine is likely a complex interplay of their individual potencies and plasma concentrations.

Comparative Effects on Myocardial Ischemia

In vivo studies in murine models of myocardial ischemia have provided the most direct evidence of the biological activity of ranolazine metabolites. One key study synthesized five principal metabolites—CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786—and evaluated their ability to mitigate the effects of isoprenaline-induced myocardial ischemia.[6] The results indicated that CVT-2738 and CVT-2513 possess protective effects against myocardial ischemia.[6] However, even the most potent of these, CVT-2738, was found to be less potent than the parent compound, ranolazine.[6] The metabolite CVT-2514 also demonstrated anti-ischemic activity, though it was less potent than ranolazine.[5]

Activity at Cardiac Ion Channels

The primary mechanism of ranolazine's anti-ischemic effect is the inhibition of the late INa.[4] Therefore, the activity of its metabolites at this and other key cardiac ion channels is of significant interest.

-

Late Sodium Current (late INa): While direct, quantitative comparisons are limited in publicly accessible literature, it is understood that metabolites like CVT-2738 and CVT-2514 likely retain some inhibitory activity at the late INa, albeit at a reduced potency compared to ranolazine. This is consistent with the observation of their anti-ischemic effects in animal models. An enhanced late INa is a key pathological feature in ischemia, leading to Na+ and subsequent Ca2+ overload, which impairs diastolic relaxation.[3][7]

-

Rapid Delayed Rectifier Potassium Current (IKr): Ranolazine is also known to inhibit IKr, which is responsible for its dose-related prolongation of the QTc interval.[1][8] The extent to which its metabolites share this activity is a critical determinant of their potential proarrhythmic risk. A comprehensive characterization of the metabolites' effects on IKr is essential for a complete safety profile.

-

Other Ion Channels: At higher concentrations, ranolazine can also inhibit the slow component of the delayed rectifier potassium current (IKs) and the L-type calcium current (ICa).[8] The activity of its metabolites at these channels is largely uncharacterized but could influence the overall electrophysiological effects of ranolazine therapy.

Summary of Biological Activity

The following table summarizes the known biological activities of ranolazine and its key metabolites. It is important to note that quantitative data for the metabolites are not widely available, and much of the information is qualitative or comparative.

| Compound | Primary Metabolic Pathway | Known Biological Activity | Relative Potency (vs. Ranolazine) |

| Ranolazine | N/A | Potent inhibitor of late INa; also inhibits IKr, IKs, and ICa.[1][2][8] | N/A |

| CVT-2738 | CYP3A4 | Protective against myocardial ischemia.[6] | Less Potent[6] |

| CVT-2513 | CYP2D6 | Protective against myocardial ischemia.[6] | Less Potent[6] |

| CVT-2514 | CYP3A4 | Anti-myocardial ischemic effects.[5] | Less Potent[5] |

| CVT-2512 | CYP2D6 | Data not widely available. | Unknown |

| CVT-4786 | N/A | Data not widely available. | Unknown |

Experimental Protocols for Assessing Biological Activity

To rigorously characterize the biological activity of ranolazine metabolites, a combination of in vitro and in vivo experimental approaches is necessary. The following sections provide detailed, field-proven protocols for these assessments.

In Vitro Assessment: Patch-Clamp Electrophysiology

The gold-standard for determining the effect of a compound on specific ion channels is the patch-clamp technique.[9][10] This method allows for the direct measurement of ionic currents across the membrane of a single cell.

Objective: To determine the inhibitory concentration (IC50) of ranolazine metabolites on key cardiac ion channels (e.g., late INa, IKr).

Experimental Workflow:

Caption: Workflow for in vitro assessment of metabolite activity.

Detailed Methodology:

-

Cell Preparation:

-

Culture a stable cell line (e.g., HEK293 or CHO cells) expressing the human cardiac ion channel of interest (e.g., hNav1.5 for late INa, hERG for IKr).

-

On the day of the experiment, detach the cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

-

-

Recording Setup:

-

Mount the coverslip onto the stage of an inverted microscope equipped with micromanipulators.

-

Fill the recording chamber with an extracellular solution and the micropipette with an intracellular solution, both formulated to isolate the specific current being measured.

-

-

Patch-Clamp Procedure:

-

Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance "gigaohm" seal.

-

Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration.

-

-

Data Acquisition:

-

Apply a voltage-clamp protocol designed to elicit the specific ionic current of interest. For example, for late INa, a long depolarizing pulse would be used.

-

Record the baseline current for a stable period.

-

Perfuse the recording chamber with increasing concentrations of the ranolazine metabolite, allowing the current to reach a steady state at each concentration.

-

Perform a "washout" with the control extracellular solution to assess the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each metabolite concentration.

-

Normalize the data to the baseline current and plot the percent inhibition against the logarithm of the metabolite concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

In Vivo Assessment: Murine Model of Myocardial Ischemia

In vivo models are essential for understanding the integrated physiological effects of a compound. The isoprenaline-induced myocardial ischemia model in mice is a well-established method for screening anti-ischemic drugs.[6]

Objective: To evaluate the protective effects of ranolazine metabolites against acute myocardial ischemia.

Experimental Workflow:

Caption: Workflow for in vivo assessment of anti-ischemic activity.

Detailed Methodology:

-

Animal Handling:

-

Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week for acclimatization before the experiment.

-

-

Grouping and Dosing:

-

Randomly assign mice to different groups: a vehicle control group, a ranolazine positive control group, and one or more groups for each ranolazine metabolite being tested.

-

Administer the test compounds or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before ischemia induction.

-

-

ECG Monitoring:

-

Anesthetize the mice and place them on a heating pad to maintain body temperature.

-

Attach subcutaneous needle electrodes to the limbs to record a standard lead II electrocardiogram (ECG).

-

Record a stable baseline ECG for at least 15 minutes.

-

-

Induction of Myocardial Ischemia:

-

Induce acute myocardial ischemia by administering a subcutaneous injection of isoprenaline hydrochloride (e.g., 85 mg/kg).

-

-

Data Collection and Analysis:

-

Continuously monitor the ECG for at least 30 minutes following isoprenaline injection.

-

Measure the extent of ST-segment depression from the isoelectric line at various time points.

-

At the end of the experiment, collect blood samples via cardiac puncture for the analysis of cardiac troponin levels.

-

Euthanize the animals and harvest the hearts for histological analysis if required.

-

-

Statistical Analysis:

-

Compare the mean ST-segment depression and cardiac troponin levels between the control and treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in these parameters in a treatment group compared to the control group indicates a protective effect.

-

Conclusion: An Integrated View for Future Drug Development

The biological activity of ranolazine's metabolites, while less potent than the parent compound, may still contribute to the overall therapeutic and safety profile of the drug. Metabolites such as CVT-2738 and CVT-2513 have demonstrated protective effects in preclinical models of myocardial ischemia, suggesting they are not merely inactive byproducts. A thorough understanding of their pharmacology, particularly their effects on a range of cardiac ion channels, is crucial for a complete picture of ranolazine's mechanism of action and for the development of future anti-ischemic drugs with improved efficacy and safety. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the role of these unseen contributors in cardiovascular therapy.

References

-

Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. Available at: [Link]

-

Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. National Institutes of Health. Available at: [Link]

-

Ranolazine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Cardiac ion channels. PubMed. Available at: [Link]

-

Late sodium current: A mechanism for angina, heart failure, and arrhythmia. National Institutes of Health. Available at: [Link]

-

Principles of Electrophysiological In Vitro Measurements. ResearchGate. Available at: [Link]

-

Ranolazine in Cardiac Arrhythmia. National Institutes of Health. Available at: [Link]

-

Guidelines for experimental models of myocardial ischemia and infarction. PubMed Central. Available at: [Link]

-

Ranolazine: A Contemporary Review. Journal of the American Heart Association. Available at: [Link]

-

Mechanism of action of the new anti-ischemia drug ranolazine. PubMed. Available at: [Link]

-

Modeling heart failure in animal models for novel drug discovery and development. National Institutes of Health. Available at: [Link]

-

Structural Biology of the Cvt Pathway. PubMed. Available at: [Link]

-

Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes. National Institutes of Health. Available at: [Link]

-

Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers. Available at: [Link]

-

Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload. National Institutes of Health. Available at: [Link]

-

Ranolazine. A metabolic modulator for the treatment of chronic stable angina. PubMed. Available at: [Link]

-

What are the pharmacodynamics of Ranolazine? Dr.Oracle. Available at: [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

-

Computational biology in the study of cardiac ion channels and cell electrophysiology. ResearchGate. Available at: [Link]

-

The Anti-Ischemic Mechanism of Action of Ranolazine in Stable Ischemic Heart Disease. ResearchGate. Available at: [Link]

-

Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers. Available at: [Link]

-

Clinical Pharmacokinetics of Ranolazine. ResearchGate. Available at: [Link]

-

Selective Inhibition of Cardiac Late Na + Current Is Based on Fast Offset Kinetics of the Inhibitor. MDPI. Available at: [Link]

-

A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library. Available at: [Link]

-

Animal models in the study of myocardial ischaemia and ischaemic syndromes. Oxford Academic. Available at: [Link]

-

Computational biology in the study of cardiac ion channels and cell electrophysiology. PubMed. Available at: [Link]

-

Anti ischemic Mechanism of Ranolazine. YouTube. Available at: [Link]

-

Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

Sources

- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the new anti-ischemia drug ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor [mdpi.com]

- 8. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-Depth Technical Guide to Desmethoxy Ranolazine (CAS No. 172430-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethoxy Ranolazine, a significant metabolite and impurity of the antianginal drug Ranolazine. With full editorial control, this document delves into the core chemical and biological aspects of Desmethoxy Ranolazine, offering a narrative designed for the discerning scientific audience. This guide synthesizes technical data with practical, field-proven insights, covering its synthesis, physicochemical properties, analytical methodologies, and pharmacological context. All protocols are presented as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Significance of Desmethoxy Ranolazine

Desmethoxy Ranolazine, identified by the CAS number 172430-45-4, is a molecule of considerable interest in the pharmaceutical sciences. It is primarily known as a major metabolite of Ranolazine, a medication used to treat chronic angina.[1] The metabolic conversion of Ranolazine to its desmethylated counterparts is a critical aspect of its pharmacokinetic profile, predominantly mediated by cytochrome P450 enzymes in the liver.[1] Understanding the characteristics of Desmethoxy Ranolazine is therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for ensuring the safety and efficacy of Ranolazine through impurity profiling and control.

This guide will explore the multifaceted nature of Desmethoxy Ranolazine, providing researchers and drug development professionals with the foundational knowledge and detailed methodologies required for its synthesis, analysis, and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Desmethoxy Ranolazine is fundamental for the development of analytical methods and for comprehending its disposition in biological systems.

| Property | Value | Source |

| CAS Number | 172430-45-4 | [1] |

| Molecular Formula | C₂₃H₃₁N₃O₄ | [1] |

| Molecular Weight | 413.52 g/mol | [1] |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide | [1] |

| Synonyms | Desmethyl Ranolazine, O-Desmethyl Ranolazine, CVT-2514 | [1] |

| Appearance | Pale Beige Solid | [2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |

| Melting Point | 48-50°C | [3] |

Synthesis of Desmethoxy Ranolazine

The synthesis of Desmethoxy Ranolazine can be logically inferred from the established synthetic routes for Ranolazine, its parent compound. The core strategy involves the coupling of two key intermediates: N-(2,6-dimethylphenyl)-1-piperazineacetamide and a phenoxy-propanolamine side chain . While direct synthesis from Ranolazine via O-demethylation is possible, a more practical approach for obtaining a pure standard involves a convergent synthesis.

Synthetic Pathway Overview

The proposed synthesis follows a three-step pathway, starting from readily available commercial precursors. This approach offers good control over the introduction of the desired structural motifs and facilitates purification of the intermediates and the final product.

Sources

A Technical Guide to the Preclinical Pharmacokinetic Characterization of Desmethoxy Ranolazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Desmethoxy ranolazine, a known impurity and potential metabolite of the anti-anginal agent ranolazine, represents a critical entity in the comprehensive safety and efficacy profiling of the parent drug. While extensive pharmacokinetic data for ranolazine is publicly available, a significant information gap exists for desmethoxy ranolazine. This technical guide provides a robust framework for the preclinical pharmacokinetic characterization of desmethoxy ranolazine. By leveraging established methodologies for ranolazine and adhering to regulatory guidelines, this document outlines the essential in vivo studies, bioanalytical method development, and data interpretation required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This guide is intended to be a vital resource for researchers and drug development professionals, enabling a thorough understanding of desmethoxy ranolazine's preclinical behavior and its potential implications for the clinical use of ranolazine.

Introduction: The Rationale for Characterizing Desmethoxy Ranolazine

Ranolazine is an important anti-anginal medication that exerts its effects through the inhibition of the late sodium current in cardiac cells.[1] The metabolic fate of ranolazine is well-documented, with primary metabolism occurring via cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP2D6.[2][3] This extensive metabolism leads to the formation of several metabolites, and the presence of process-related impurities is also a consideration in the drug's overall profile.

Desmethoxy ranolazine (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide) is identified as an impurity of ranolazine.[4][5] Understanding the pharmacokinetic profile of such a compound is crucial for several reasons:

-

Safety Assessment: An impurity may have its own pharmacological or toxicological effects. A thorough pharmacokinetic workup is essential to understand its systemic exposure and potential for accumulation.

-

Metabolic Profiling: If desmethoxy ranolazine is also a metabolite, its formation and clearance pathways contribute to the overall disposition of ranolazine.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA require the characterization of drug impurities to ensure the safety and quality of pharmaceutical products.[6][7]

This guide will provide a comprehensive, step-by-step approach to investigating the preclinical pharmacokinetics of desmethoxy ranolazine.

Physicochemical Properties of Desmethoxy Ranolazine

A foundational understanding of the physicochemical properties of desmethoxy ranolazine is essential for designing appropriate in vivo studies and analytical methods.

| Property | Value | Source |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | [5] |

| CAS Number | 755711-09-2 | [5] |

| Molecular Formula | C₂₃H₃₁N₃O₃ | [5] |

| Molecular Weight | 397.5 g/mol | [5] |

| LogP (Computed) | 2.8 | [5] |

Preclinical In Vivo Study Design

The primary goal of the in vivo studies is to determine the fundamental pharmacokinetic parameters of desmethoxy ranolazine in a relevant preclinical model. The choice of animal model should be justified based on its metabolic similarity to humans for the parent drug, ranolazine. Rodent models, such as the Wistar rat, are commonly used in early pharmacokinetic studies.[2]

Animal Model and Dosing

-

Species: Male Wistar rats (250-300g) are a suitable initial model.

-

Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.[2]

-

Dose Selection: A preliminary dose-ranging study should be conducted to determine a well-tolerated dose. Based on ranolazine studies, an initial intravenous (IV) dose of 2-5 mg/kg and an oral (PO) dose of 10-20 mg/kg can be considered.

-

Formulation: For IV administration, desmethoxy ranolazine should be dissolved in a suitable vehicle such as a solution of 20% DMSO in 80% PEG400.[8] For oral administration, a suspension in a vehicle like 0.5% methylcellulose is appropriate.

Experimental Workflow: A Step-by-Step Protocol

-

Animal Acclimatization: Allow animals to acclimate for at least one week before the study.

-

Catheterization (for IV studies): For serial blood sampling, cannulation of the jugular vein is recommended.

-

Dosing:

-

Intravenous (IV) Group: Administer the formulated dose of desmethoxy ranolazine as a bolus via the tail vein.

-

Oral (PO) Group: Administer the formulated dose via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) at the following time points:

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

Experimental Workflow Diagram

Caption: Workflow for a preclinical pharmacokinetic study of desmethoxy ranolazine.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is paramount for the accurate quantification of desmethoxy ranolazine in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for such analyses.[9][10]

Proposed LC-MS/MS Method

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation: Protein precipitation is a rapid and effective method for plasma sample cleanup. A simple protocol would involve adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for desmethoxy ranolazine would need to be optimized. A plausible precursor ion would be the [M+H]⁺ ion at m/z 398.2.

-

Method Validation

The developed method must be validated according to regulatory guidelines, assessing:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters

The following parameters should be determined for both IV and PO administration routes:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

| F% | Absolute oral bioavailability (calculated as (AUCpo/AUCiv) x (Doseiv/Dosepo) x 100) |

Potential Metabolic Pathways

While specific metabolic pathways for desmethoxy ranolazine are uncharacterized, we can hypothesize potential routes based on the known metabolism of ranolazine.[2]

Hypothesized Metabolic Transformations

-

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or aliphatic chains.

-

N-dealkylation: Cleavage of the alkyl chain from the piperazine nitrogen.

-

O-dealkylation: Not applicable due to the absence of a methoxy group.

-

Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.

Metabolic Pathway Diagram

Caption: Hypothesized metabolic pathways for desmethoxy ranolazine.

Conclusion

References

-

Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469–491. [Link]

-

U.S. Food and Drug Administration. (2006). NDA 21-526 Page 4. Retrieved from [Link]

-

Chakraborty, U. S., Ghosh, D., & Pal, T. K. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1473–1479. [Link]

-

U.S. Food and Drug Administration. (n.d.). 21-526/S004. Retrieved from [Link]

- Bidada, J. P., et al. (2011). Novel Spectrophotometric method for estimation of Ranolazine in bulk and pharmaceutical dosage forms. Der Pharma Chemica, 3(2), 1-4.

- Google Patents. (n.d.). US20110151258A1 - Preparation of ranolazine.

- John, S., Pramila, T., & Bhavana, R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research.

-

PubChem. (n.d.). Desmethoxy Ranolazine. Retrieved from [Link]

-

ResearchGate. (2025). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Clinical Pharmacokinetics of Ranolazine. Retrieved from [Link]

-

Bazoukis, G., et al. (2018). Impact of ranolazine on ventricular arrhythmias – A systematic review. Journal of Arrhythmia, 34(4), 373-379. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

-

New Journal of Chemistry. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(32), 15473-15481. [Link]

-

CenterWatch. (2025). A Study of Ranolazine in ALS | Clinical Research Trial Listing. Retrieved from [Link]

-

MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 195. [Link]

-

Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]

-

Pelliccia, F., et al. (2012). A pilot randomized study of ranolazine for reduction of myocardial damage during elective percutaneous coronary intervention. American Heart Journal, 164(1), 88-93. [Link]

Sources

- 1. Impact of ranolazine on ventricular arrhythmias – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejpmr.com [ejpmr.com]

- 5. Desmethoxy Ranolazine | C23H31N3O3 | CID 13560751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of ranolazine on various outcomes in patients with stable angina: an updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpas.com [ijrpas.com]

- 8. mdpi.com [mdpi.com]

- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Metabolic Gauntlet: A Technical Guide to the Fate of Ranolazine

Foreword: Beyond the Late Sodium Current

Ranolazine, approved by the U.S. Food and Drug Administration (FDA) in 2006, has carved a niche in the management of chronic stable angina.[1] Its unique mechanism, primarily the inhibition of the late inward sodium current (INaL), distinguishes it from traditional antianginal therapies that predominantly rely on hemodynamic modifications.[1] By mitigating the sodium-induced calcium overload in cardiac myocytes, ranolazine exerts its anti-ischemic effects without clinically significant alterations in heart rate or blood pressure.[1] However, for the researcher, the drug development professional, and the inquiring scientist, the journey of the ranolazine molecule through the human body—its metabolic fate—is a story of equal significance. Understanding this intricate process is paramount for optimizing its therapeutic window, predicting drug-drug interactions, and ensuring patient safety. This guide provides an in-depth technical exploration of the absorption, distribution, metabolism, and excretion (ADME) of ranolazine, grounded in established scientific evidence and presented with the causal insights essential for practical application in a research and development setting.

Section 1: The Physicochemical and Pharmacokinetic Blueprint of Ranolazine

The metabolic journey of any xenobiotic is fundamentally governed by its inherent physicochemical properties and subsequent pharmacokinetic behavior. Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is a piperazine derivative.[2] Its oral bioavailability is reported to be in the range of 35% to 50%, a variability attributed to extensive first-pass metabolism in the gut and liver.[3][4] The extended-release formulation of ranolazine allows for twice-daily dosing, achieving steady-state plasma concentrations within three days.[1] Food does not significantly affect the rate or extent of absorption, offering flexibility in administration.[1][4]

Once absorbed, ranolazine is approximately 62% bound to human plasma proteins, primarily α1-acid glycoprotein.[5] Its volume of distribution at steady state ranges from 85 to 180 liters, indicating distribution into tissues.[3][4]

Key Pharmacokinetic Parameters of Ranolazine

| Parameter | Value | Reference(s) |

| Bioavailability | 35-50% | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 5 hours (extended-release) | [1] |

| Apparent Terminal Half-life (t1/2) | ~7 hours (extended-release) | [5] |

| Plasma Protein Binding | ~62% | [5] |

| Volume of Distribution (Vd) | 85-180 L | [3][4] |

Section 2: The Metabolic Crucible: Biotransformation of Ranolazine

Ranolazine undergoes rapid and extensive metabolism, with less than 5% of the parent drug excreted unchanged in the urine and feces.[5][6] The liver is the primary site of this biotransformation, orchestrated predominantly by the cytochrome P450 (CYP) enzyme system.

The Major Players: CYP3A4 and CYP2D6

The principal enzyme responsible for the metabolism of ranolazine is CYP3A4 , accounting for approximately 70-75% of its clearance.[7] A smaller, yet significant, contribution is made by CYP2D6 , which is responsible for less than 20% of its metabolism.[7] This dual-enzyme involvement has significant clinical implications, particularly concerning drug-drug interactions.

The metabolic pathways involved in the biotransformation of ranolazine are diverse and lead to a multitude of metabolites. The main reactions include:

-

N-dealkylation of the piperazine ring.[7]

-

O-demethylation .[7]

-

O-dearylation of the methoxyphenoxy moiety.[7]

-

Hydroxylation at various positions on the molecule.[8]

Over 100 metabolites have been detected in urine, with at least 40 identified in plasma.[1] However, a few key metabolites account for the majority of the circulating metabolic products.

Major Metabolites of Ranolazine

While numerous metabolites are formed, four are considered the most abundant in plasma, with their area under the curve (AUC) values ranging from approximately 5% to 33% of the parent ranolazine.[5][6]

| Metabolite | Formation Pathway | Relative Plasma Exposure (AUC % of Ranolazine) | Pharmacological Activity | Reference(s) |

| CVT-2738 | N-dealkylation | Major | Protective against myocardial ischemia (less potent than ranolazine) | [7][9] |

| CVT-4786 | N-dealkylation | Major | Not well characterized | [7][10] |

| CVT-2514 | O-demethylation | Major | Not well characterized | [7][10] |

| CVT-2512 | O-dearylation | Major | Not well characterized | [7] |

| CVT-2513 | Not specified | Not specified | Protective against myocardial ischemia (less potent than ranolazine) | [9] |

It is noteworthy that while some metabolites, such as CVT-2738 and CVT-2513, exhibit some pharmacological activity, their potency is less than that of the parent compound, ranolazine.[9] The pharmacological activity of many other metabolites has not been well characterized.[5][6]

Metabolic Pathway of Ranolazine

Caption: Major metabolic pathways of ranolazine.

Section 3: Experimental Protocols for Investigating Ranolazine Metabolism

A thorough understanding of a drug's metabolic fate necessitates robust and well-validated experimental methodologies. The following protocols provide a framework for the in vitro and in vivo characterization of ranolazine metabolism, reflecting best practices in the field.

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification of Ranolazine in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of ranolazine and identify its major metabolites using HLM.

Materials:

-

Ranolazine

-

Pooled Human Liver Microsomes (HLM), commercially available

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (IS) for quenching and protein precipitation

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of ranolazine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%).

-

In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Add the ranolazine stock solution to the HLM suspension to achieve the desired final substrate concentration (e.g., 1 µM).

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the IS.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining ranolazine at each time point.

-

For metabolite identification, analyze the samples in full scan and product ion scan modes to detect and characterize potential metabolites.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining ranolazine versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

-

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of ranolazine.

Protocol 2: In Vivo Pharmacokinetic Study of Ranolazine in Rats

Objective: To determine the key pharmacokinetic parameters of ranolazine in a rodent model.

Materials:

-

Ranolazine (formulated for oral administration)

-

Male Sprague-Dawley or Wistar rats (typically 200-250 g)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Methodology:

-

Animal Acclimatization and Dosing:

-

Blood Sampling:

-

Plasma Preparation:

-

Immediately centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to labeled microcentrifuge tubes.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw the plasma samples on ice.

-

Extract ranolazine and any metabolites of interest from the plasma using protein precipitation or liquid-liquid extraction.

-

Analyze the extracted samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vd/F).

-

Section 4: Analytical Methodologies for Ranolazine and its Metabolites

Accurate and sensitive bioanalytical methods are the cornerstone of pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of ranolazine and its metabolites in biological matrices due to its high selectivity and sensitivity.

Typical LC-MS/MS Parameters for Ranolazine Analysis

| Parameter | Typical Conditions | Reference(s) |

| Chromatography | ||

| Column | C18 or Cyano column | |

| Mobile Phase | Acetonitrile/Methanol and water with a modifier (e.g., formic acid) | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Monitored Transition (MRM) | Ranolazine: m/z 428.2 -> 279.5 | |

| Internal Standard | A suitable stable isotope-labeled ranolazine or a structurally similar compound |

Section 5: Clinical Implications and Future Directions

A comprehensive understanding of ranolazine's metabolic fate is not merely an academic exercise; it has profound clinical implications. The heavy reliance on CYP3A4 for its metabolism makes ranolazine susceptible to significant drug-drug interactions. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) is contraindicated as it can lead to a dramatic increase in ranolazine plasma concentrations and an elevated risk of QT prolongation.[1] Similarly, moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil) necessitate a dose reduction of ranolazine.[1] Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease ranolazine's efficacy.

The partial inhibition of CYP2D6 by ranolazine also warrants consideration, as it can increase the exposure of drugs that are substrates of this enzyme, such as certain tricyclic antidepressants and antipsychotics.[5]

Future research should continue to elucidate the pharmacological and toxicological profiles of the numerous ranolazine metabolites. While the major metabolites appear to be less active than the parent compound, a more complete understanding of their potential contribution to the overall therapeutic and adverse effect profile of ranolazine is warranted. Furthermore, investigations into the impact of genetic polymorphisms in CYP3A4 and CYP2D6 on ranolazine's pharmacokinetics and clinical outcomes could pave the way for more personalized therapeutic strategies.

Conclusion

The metabolic fate of ranolazine is a complex and dynamic process, characterized by extensive biotransformation mediated primarily by CYP3A4 and to a lesser extent by CYP2D6. A thorough understanding of its ADME properties, the identity and activity of its major metabolites, and the application of robust experimental and analytical methodologies are essential for the safe and effective use of this important antianginal agent. For the drug development professional and the research scientist, a deep dive into the metabolic gauntlet that ranolazine navigates within the human body provides invaluable insights that can guide future drug design, clinical trial conduct, and ultimately, improved patient care.

References

-

Ranolazine - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

-

Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469–491. [Link]

-

Hasheminasab, F., Ghorbani, A., & Badvi, K. (2021). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences, 24(8), 1083–1088. [Link]

-

Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(34), 16547–16555. [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 21-526/S-004. accessdata.fda.gov. [Link]

-

Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46(34), 16547-16555. [Link]

-

U.S. Food and Drug Administration. (2006). NDA 21-526 Label. accessdata.fda.gov. [Link]

-

U.S. Food and Drug Administration. (2008). NDA 21-526/S-004 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-91. [Link]

-

National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem. [Link]

-

Wang, J., Wang, H., Li, Y., & Li, J. (2012). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 534–537. [Link]

-

Suckow, M. A., & Doerning, B. J. (1995). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 672(2), 235–244. [Link]

-

U.S. Food and Drug Administration. (2022). APPLICATION NUMBER: - 216018Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]

-

RxList. (n.d.). Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

Sources

- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Desmethoxy Ranolazine in Bulk Drug

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Desmethoxy Ranolazine, a potential impurity in Ranolazine bulk drug. Ranolazine is an anti-anginal agent, and controlling its impurities is critical for ensuring pharmaceutical quality and safety.[1][2] The method utilizes a C18 stationary phase with a UV detector, providing excellent separation between Ranolazine and its Desmethoxy impurity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose in a quality control environment.[3][4]

Introduction and Scientific Rationale

Ranolazine is a piperazine derivative used for the management of chronic stable angina.[1][2][5] Its mechanism of action, which involves the inhibition of the late sodium current in cardiac cells, differs from traditional anti-anginal drugs.[6] As with any active pharmaceutical ingredient (API), the purity profile of Ranolazine is a critical quality attribute.

Desmethoxy Ranolazine, chemically N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide, is a process-related impurity of Ranolazine.[7] It is structurally very similar to the parent molecule, differing only by the absence of a methoxy group on the phenoxy ring. This subtle structural difference necessitates a highly selective analytical method to ensure their effective separation and accurate quantitation.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for this type of analysis due to its high resolving power and suitability for moderately polar compounds like Ranolazine and its impurities.[1] The development of a stability-indicating method is paramount, as it must be able to separate the API and its impurities from any potential degradation products that might form under stress conditions.[8] This application note provides a comprehensive guide, from the logical development of the method to its full validation as per ICH Q2(R2) guidelines.[9]

HPLC Method Development Strategy

The goal of method development is to achieve optimal resolution between Ranolazine and Desmethoxy Ranolazine, as well as any potential degradants, with good peak symmetry and a reasonable run time. The following section explains the causal rationale behind the experimental choices.

Column and Mobile Phase Selection

-

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating moderately polar to non-polar compounds and was selected as the starting point.[5][10][11] Its hydrophobic nature provides effective retention for the aromatic and alkyl structures of Ranolazine and its analogue.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier is required in RP-HPLC.

-

Organic Modifier: Both acetonitrile and methanol are common choices. Acetonitrile was selected for this method as it often provides better peak shape and lower backpressure compared to methanol.

-

Aqueous Buffer and pH Control: Ranolazine contains a piperazine ring, which has basic nitrogen atoms. The pH of the mobile phase is critical to control the ionization state of these nitrogens. A pH of around 5.0 was chosen to ensure that the analytes are protonated, leading to consistent retention times and improved peak shape. An ammonium acetate buffer was selected due to its volatility and compatibility with mass spectrometry if further investigation (e.g., LC-MS) is required.[11]

-

Detection Wavelength Optimization

To determine the optimal wavelength for detection, solutions of both Ranolazine and Desmethoxy Ranolazine were scanned using a photodiode array (PDA) detector. While various wavelengths such as 225 nm and 274 nm have been reported for Ranolazine, a wavelength of 273 nm was chosen for this method as it offers a good balance of absorbance for both the parent drug and the Desmethoxy impurity, ensuring sensitive detection for both compounds.[5][10][11]

Optimization of Chromatographic Parameters

Initial screening experiments were performed to optimize the mobile phase ratio, flow rate, and column temperature. A systematic approach was taken to achieve a resolution (Rs) of greater than 2.0 between the Ranolazine and Desmethoxy Ranolazine peaks, a tailing factor (T) close to 1.0, and a run time of under 15 minutes.

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

This section provides the complete, step-by-step protocol for the analysis of Desmethoxy Ranolazine.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.

-

Chromatography Column: SunShell C18 (150mm x 4.6mm, 2.6µm particle size) or equivalent.[11]

-

Reagents:

-

Ammonium Acetate (HPLC grade)

-

Acetic Acid (Glacial, HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

-

Standards: Ranolazine Reference Standard (RS) and Desmethoxy Ranolazine RS.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.01M Ammonium Acetate buffer (pH adjusted to 5.0 with Acetic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 273 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 40:60 v/v ratio.

-

Standard Stock Solution (Ranolazine): Accurately weigh about 25 mg of Ranolazine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).

-

Standard Stock Solution (Desmethoxy Ranolazine): Accurately weigh about 10 mg of Desmethoxy Ranolazine RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

-

System Suitability Solution: Transfer 1.0 mL of the Ranolazine Standard Stock Solution and 1.0 mL of the Desmethoxy Ranolazine Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Ranolazine and 10 µg/mL of Desmethoxy Ranolazine.

-

Test Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the Ranolazine bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the System Suitability Solution five times and evaluate the parameters against the acceptance criteria below.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | ≥ 2.0 between Ranolazine and Desmethoxy Ranolazine peaks | Ensures baseline separation of the two compounds. |

| Tailing Factor (T) | ≤ 1.5 for both peaks | Confirms good peak symmetry, free from tailing. |

| Theoretical Plates (N) | ≥ 2000 for both peaks | Indicates high column efficiency. |

| % RSD of Peak Area | ≤ 2.0% for both peaks (from 5 replicate injections) | Demonstrates the precision of the injection system. |

These SST parameters are essential to ensure the reliability and performance of the HPLC system before and during analysis.[12][13][14]

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose, which is the quantitative determination of an impurity.[4]

Caption: Workflow for analytical method validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies are performed on the Ranolazine bulk drug.[10] The goal is to demonstrate that degradant peaks do not interfere with the quantitation of Ranolazine or Desmethoxy Ranolazine.

-

Acid Hydrolysis: Reflux 50 mg of Ranolazine in 5N HCl at 60°C for 30 minutes.[15] Cool, neutralize with 5N NaOH, and dilute to a final concentration of ~500 µg/mL.

-

Base Hydrolysis: Reflux 50 mg of Ranolazine in 5N NaOH at 60°C for 30 minutes.[15] Cool, neutralize with 5N HCl, and dilute to a final concentration of ~500 µg/mL.

-

Oxidative Degradation: Treat 50 mg of Ranolazine with 20% Hydrogen Peroxide (H₂O₂) at 60°C for 30 minutes.[10] Dilute to a final concentration of ~500 µg/mL.

-

Thermal Degradation: Expose solid Ranolazine powder in an oven at 60°C for 6 hours.[10] Prepare a solution at ~500 µg/mL.

-

Photolytic Degradation: Expose a Ranolazine solution to UV light.

Analyze all stressed samples and assess peak purity of the Ranolazine and Desmethoxy Ranolazine peaks using a PDA detector.

Linearity

Prepare a series of solutions of Desmethoxy Ranolazine ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, prepare solutions from ~0.05% to 0.15% of the Ranolazine test concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²).

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of Desmethoxy Ranolazine into the Ranolazine sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery at each level.

| Parameter | Acceptance Criteria |

| % Recovery | 98.0% to 102.0% at each level |

Precision

-

Repeatability (Intra-day Precision): Analyze six separate preparations of Ranolazine spiked with Desmethoxy Ranolazine at the 100% specification level on the same day. Calculate the %RSD of the results.

-

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

| Parameter | Acceptance Criteria |

| % RSD for Precision | ≤ 5.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ and LOD can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the linearity curve.

| Parameter | Acceptance Criteria |

| Signal-to-Noise (S/N) Ratio | LOQ: S/N ≥ 10; LOD: S/N ≈ 3 |

Robustness

The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions and observing the effect on the results. Parameters to vary include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase pH (± 0.2 units)